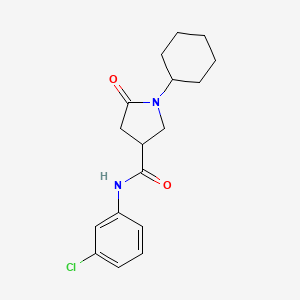

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQDCZORMCIXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of anilides and features a pyrrolidine ring with a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 320.8 g/mol.

Key Structural Features:

- Pyrrolidine Ring: Essential for biological activity.

- Chlorophenyl Group: May influence the compound's interaction with biological targets.

- Cyclohexyl Group: Contributes to lipophilicity, affecting absorption and distribution.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in cancer research. It has shown potential as an effective agent against various cancer cell lines, promoting apoptosis in cervical cancer cells. The compound may interact with specific cellular pathways, although detailed mechanisms remain to be elucidated through further research.

Anticancer Properties

Research has highlighted the compound's ability to induce apoptosis in cancer cells. A study demonstrated its effectiveness against cervical cancer cell lines, suggesting that it may target critical pathways involved in cell survival and proliferation.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on enzymes involved in metabolic pathways. Notably, it interacts with the enoyl-acyl carrier protein reductase enzyme in fatty acid biosynthesis, which is crucial for developing treatments against tuberculosis.

Anti-inflammatory and Analgesic Properties

Preliminary investigations suggest that this compound may exhibit anti-inflammatory and analgesic properties. However, further research is required to fully elucidate these effects and their underlying mechanisms.

Research Findings and Case Studies

A summary of key findings related to the biological activity of this compound is presented below:

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Induced apoptosis in cervical cancer cells | Potential use in cancer therapy |

| Study 2 | Inhibition of enoyl-acyl carrier protein reductase | Possible application in tuberculosis treatment |

| Study 3 | Exhibited anti-inflammatory effects | Further exploration for pain management therapies |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, highlighting its versatility for further chemical modifications that can enhance its pharmacological properties.

Related Compounds:

Several analogs have been synthesized to explore variations in biological activity:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| 1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide | C18H22Cl2N2O2 | Contains dichloro substitution; potential for enhanced biological activity |

| N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | C18H23ClN2O2 | Similar structure but with para-substitution; different pharmacological profile |

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of anilides and features a phenyl group substituted with a chlorine atom, a cyclohexyl group, and a pyrrolidine ring with a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 320.81 g/mol. The presence of these functional groups contributes to its biological activity and interactions with various targets within biological systems .

Enzyme Inhibition

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has shown promising results as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it interacts with the enoyl-acyl carrier protein reductase enzyme, which plays a critical role in the fatty acid biosynthesis pathway of mycobacteria. This interaction suggests potential applications in developing treatments for tuberculosis.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. These effects could be beneficial in treating conditions characterized by inflammation and pain, although further research is necessary to fully elucidate its pharmacodynamics.

Comparison with Similar Compounds

N-(4-acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

- Core Structure: Pyrrolidinone (identical to the target compound).

- Key Differences : The 3-chlorophenyl group is replaced with a 4-acetylphenyl moiety.

- This may enhance solubility or alter receptor-binding kinetics .

Pyridinecarboxamide Derivatives

5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 339024-51-0)

- Core Structure : Pyridine ring with a ketone at the 6-position.

- Key Differences: A pyridine core replaces the pyrrolidinone ring. Additional chlorine substituents on both the benzyl and phenyl groups.

- The tri-chlorinated structure could increase lipophilicity, affecting membrane permeability .

5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 338977-35-8)

- Core Structure : Pyridinecarboxamide (similar to 2.2.1).

- Key Differences : A 4-methoxyphenyl group replaces the 4-chlorophenyl substituent.

- Implications : The methoxy (-OCH₃) group is electron-donating, which may reduce electrophilicity and alter pharmacokinetic properties compared to chloro-substituted analogues .

Benzothiazole-Based Analogues

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

- Core Structure : Benzothiazole ring.

- Key Differences: A benzothiazole core replaces the pyrrolidinone, and an acetamide linker is present.

- Implications: The benzothiazole moiety is a common pharmacophore in kinase inhibitors.

Structural and Functional Analysis Table

| Compound Name | CAS | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|---|

| N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | 331759-19-4 | Pyrrolidinone | C₁₇H₂₁ClN₂O₂ | 320.814 | 3-chlorophenyl, cyclohexyl |

| N-(4-acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | - | Pyrrolidinone | C₁₉H₂₄N₂O₃ | 328.41 | 4-acetylphenyl, cyclohexyl |

| 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | 339024-51-0 | Pyridine | C₁₉H₁₃Cl₃N₂O₂ | 403.68 | 3-chlorobenzyl, 4-chlorophenyl |

| 5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 338977-35-8 | Pyridine | C₂₀H₁₆Cl₂N₂O₃ | 403.26 | 3-chlorobenzyl, 4-methoxyphenyl |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide | - | Benzothiazole | C₁₆H₁₀ClF₃N₂OS | 370.78 | 3-chlorophenyl, trifluoromethylbenzothiazole |

Discussion of Substituent Effects

- Chlorine vs. Methoxy/Acetyl Groups : Chlorine’s electron-withdrawing nature may enhance binding to electron-rich biological targets, while methoxy or acetyl groups could modulate solubility or metabolic pathways.

- Lipophilicity : Cyclohexyl and trifluoromethyl groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrrolidine precursors, followed by carboxamide coupling. Key steps include:

- Cyclohexyl group introduction : Alkylation or nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent) .

- Carboxamide formation : Coupling activated carboxylic acids (e.g., using EDCI/HOBt) with 3-chloroaniline derivatives .

- Optimization : Reaction yields improve with temperature control (e.g., 0–5°C for sensitive steps) and catalyst selection (e.g., palladium-based catalysts for cross-coupling) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Use a combination of:

- NMR : H and C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; carboxamide carbonyl at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 351.88) .

- X-ray crystallography : For absolute stereochemistry confirmation, particularly if the compound exhibits chirality (e.g., 3S configuration in related analogs) .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer : Prioritize assays based on structural analogs:

- Antimitotic activity : Tubulin polymerization inhibition assays (IC determination) .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Screen against cysteine proteases or kinases using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Answer : Cross-validate findings using:

- Dose-response curves : Ensure activity is concentration-dependent and reproducible across labs.

- Target specificity : Use CRISPR-edited cell lines to confirm mechanism (e.g., tubulin knockout for antimitotic claims) .

- Structural analogs : Compare activities of derivatives to identify critical pharmacophores (e.g., 3-chlorophenyl vs. 4-fluorophenyl substitution) .

Q. What strategies improve the stereochemical purity of this compound during synthesis?

- Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control pyrrolidine ring stereochemistry .

- Asymmetric catalysis : Employ chiral palladium catalysts for enantioselective coupling steps .

- Analytical QC : Chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess (>98% required for pharmacological studies) .

Q. How does the 3-chlorophenyl group influence molecular interactions with biological targets?

- Answer : Computational and experimental approaches include:

- Molecular docking : Simulate binding to tubulin (PDB ID 1SA0) to assess halogen bonding with β-tubulin’s Thr179 .

- SAR studies : Replace chlorine with other halogens (e.g., F, Br) and measure changes in IC values .

- Electrostatic potential maps : Analyze electron-withdrawing effects of Cl on carboxamide reactivity .

Methodological Recommendations

- Synthetic Challenges : Address byproduct formation (e.g., diastereomers) via optimized reflux times and solvent polarity adjustments .

- Data Reproducibility : Share crystallographic data (CCDC deposition) and raw NMR spectra in supplementary materials .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays to ensure cross-lab comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.